molecular formula C21H16 B14719588 2-Phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 10423-18-4

2-Phenylspiro[cyclopropane-1,9'-fluorene]

Cat. No.: B14719588
CAS No.: 10423-18-4
M. Wt: 268.4 g/mol
InChI Key: NOMUAGAGFBFUDX-UHFFFAOYSA-N
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Description

2-Phenylspiro[cyclopropane-1,9’-fluorene] is a spiro compound characterized by a cyclopropane ring fused to a fluorene moiety with a phenyl group attached to the cyclopropane ring Spiro compounds are known for their unique three-dimensional structures, which impart distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methods. One common approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound with a yield of approximately 70% . Another method involves photochemical reactions, such as the [1 + 2] cycloaddition of olefins with carbenes, which can also produce spiro cyclopropanes .

Industrial Production Methods

While specific industrial production methods for 2-Phenylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of spiro compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro structure or the attached phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or fluorene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylspiro[cyclopropane-1,9’-fluorene] depends on its application. In organic electronics, the compound’s spiro structure facilitates efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and a fluorene moiety with a phenyl group. This structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.

Properties

CAS No.

10423-18-4

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

2-phenylspiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C21H16/c1-2-8-15(9-3-1)20-14-21(20)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,20H,14H2

InChI Key

NOMUAGAGFBFUDX-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Origin of Product

United States

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